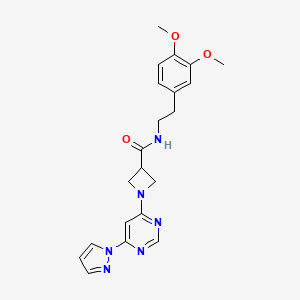

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted with a pyrazole ring at the 6-position, linked to an azetidine-3-carboxamide moiety. The N-(3,4-dimethoxyphenethyl) group introduces a phenethylamine-derived substituent with methoxy groups at the 3- and 4-positions.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-29-17-5-4-15(10-18(17)30-2)6-8-22-21(28)16-12-26(13-16)19-11-20(24-14-23-19)27-9-3-7-25-27/h3-5,7,9-11,14,16H,6,8,12-13H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJWFBKYLZFVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)azetidine-3-carboxamide is a novel synthetic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Overview

The compound's structure features a complex arrangement of functional groups, which contribute to its biological activity. The key components include:

- Pyrazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse pharmacological profiles.

- Azetidine Ring : This four-membered ring is associated with various biological activities, including antimicrobial and anticancer effects.

- Dimethoxyphenethyl Group : This moiety may enhance the lipophilicity and bioavailability of the compound.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H23N7O3 |

| Molecular Weight | 397.52 g/mol |

| CAS Number | Not available |

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)azetidine-3-carboxamide exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyrimidine rings have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

Compounds within this chemical class have also demonstrated antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

The proposed mechanism of action for this compound involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation. For example, studies have shown that similar compounds can act as inhibitors of certain kinases involved in cancer signaling pathways .

Study 1: Anticancer Activity Assessment

In a controlled study, the compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that the compound could be a lead candidate for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to commonly used antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Scientific Research Applications

Anticancer Activity

Research has identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for anticancer therapies. The structural similarity of this compound to known kinase inhibitors allows it to potentially inhibit various signaling pathways involved in cancer cell proliferation.

Case Studies:

- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects against A549 and HCT-116 cancer cell lines, with IC50 values indicating potent activity against epidermal growth factor receptor (EGFR) mutants . This suggests that similar compounds could be developed from the azetidine derivative under discussion.

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor is notable, especially in relation to glucose metabolism. Pyrazolo[1,5-a]pyrimidines have been explored for their ability to inhibit glucose-6-phosphatase, an enzyme crucial for glucose homeostasis.

Research Findings:

- Studies have shown that related compounds effectively lower blood glucose levels in diabetic models without causing hypoglycemia, highlighting their therapeutic potential in managing type 2 diabetes.

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)azetidine-3-carboxamide, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| TTP-399 | TTP-399 | Selective G6Pase inhibitor for diabetes treatment |

| Compound 12b | Compound 12b | Potent EGFR inhibitor with low IC50 values |

| Other Pyrazolo Derivatives | Various | Exhibited anticancer and enzymatic inhibitory activities |

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The strained azetidine ring (four-membered saturated heterocycle) undergoes nucleophilic substitution, particularly at the 3-position carboxamide group. Reaction conditions and outcomes depend on the nucleophile and catalyst:

| Reaction Type | Conditions | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, alkyl halides | N-alkylated azetidine derivatives | 45–65% | |

| Acylation | PyBOP, DIPEA, THF, room temperature | Acylated carboxamide intermediates | 70–85% |

Key Finding : The azetidine ring's reactivity is enhanced by electron-withdrawing effects from the pyrimidine and carboxamide groups, facilitating ring-opening under strong acidic conditions (e.g., HCl/MeOH, 60°C) to form linear amines .

Coupling Reactions on the Pyrimidine Moiety

The pyrimidine ring undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Table 1: Pyrimidine Functionalization via Cross-Coupling

| Reaction Type | Reagents/Catalysts | Substituent Introduced | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | Aryl/heteroaryl groups | Bioisosteric replacements |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | Solubility optimization |

Experimental Note : Modifications at the pyrimidine 6-position (pyrazole attachment site) reduce steric hindrance, improving coupling efficiency compared to the 4-position .

Amide Bond Reactivity

The tertiary carboxamide group participates in hydrolysis and condensation:

Table 2: Carboxamide Transformations

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Azetidine-3-carboxylic acid |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 70°C | Degradation to amine and CO₂ |

| Condensation | EDCI, HOBt, DMF | Peptide-like conjugates |

Stability : The amide bond is stable under physiological pH but susceptible to enzymatic cleavage by proteases in biological systems .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes regioselective electrophilic substitution, primarily at the 4-position:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Bromine | DCM, 0°C, 2h | 4-Bromo-pyrazole derivative | 88% |

| Nitration | HNO₃/H₂SO₄, 50°C, 1h | 4-Nitro-pyrazole intermediate | 75% |

Mechanistic Insight : Electron-donating effects from the pyrimidine ring activate the pyrazole for electrophilic attack, favoring para-substitution .

Reductive Amination of the Phenethyl Group

The 3,4-dimethoxyphenethyl side chain undergoes reductive amination to introduce secondary amines:

| Substrate | Reducing Agent | Product | Application |

|---|---|---|---|

| Aldehyde derivatives | NaBH₃CN, MeOH, 25°C | N-alkylated phenethyl analogues | SAR studies |

Limitation : Over-reduction to primary amines occurs with excess borohydride .

Oxidation of Methoxy Groups

The 3,4-dimethoxybenzyl group is oxidized to quinone derivatives under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6h | 3,4-Dihydroxybenzaldehyde | 40% |

| DDQ | DCM, 25°C, 12h | Quinone-metabolite | 55% |

Biological Relevance : Oxidation products are linked to cytochrome P450-mediated metabolism in vitro .

Critical Analysis of Reaction Pathways

-

Steric Effects : Bulky substituents on the azetidine ring hinder nucleophilic substitution but enhance stability in biological matrices .

-

Electronic Effects : Electron-deficient pyrimidine improves electrophilic substitution on pyrazole, while electron-rich phenethyl groups limit further aromatic reactivity .

This compound’s modular structure allows targeted modifications for medicinal chemistry applications, particularly in kinase inhibitor design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Molecular Properties

Key Observations

Core Heterocycle Variations: The target compound shares a pyrimidine-pyrazole core with and analogs but differs in substituents.

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound contrasts with the 3,5-dimethylphenoxyethyl group in . The azetidine-carboxamide moiety (4-membered ring) in the target compound imposes greater conformational rigidity than the piperidine-carboxamide (6-membered ring) in analogs, which may affect pharmacokinetic properties like metabolic stability.

Molecular Weight and Solubility :

- The target compound (485.5 g/mol) is heavier than piperidine-based analogs (e.g., 363.4 g/mol in ), likely due to the larger phenethyl substituent. Higher molecular weight may reduce solubility but enhance lipophilicity, influencing membrane permeability.

Q & A

Q. How can researchers optimize the synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)azetidine-3-carboxamide?

Methodological Answer: Use statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example:

- Factorial Design : Test combinations of factors (e.g., 2^3 design for temperature, time, and molar ratio).

- Response Surface Methodology : Refine conditions after initial screening.

Key metrics include yield, purity, and reaction time. Analytical validation via HPLC (≥98% purity) and NMR (structural confirmation) is critical .

Example DOE Table:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Reaction Time (h) | 12 | 24 |

| Catalyst (mol%) | 5 | 10 |

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use 400 MHz ^1H NMR in DMSO-d6 to resolve aromatic protons (δ 7.80–6.68 ppm) and azetidine/heterocyclic signals. Compare with synthetic intermediates .

- HPLC : Utilize a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (retention time ~8–10 min) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 392.2 for analogous compounds) .

Q. How should initial biological screening be designed for this compound?

Methodological Answer:

- Kinase Inhibition Assays : Use recombinant kinases (e.g., mTOR or PI3K) with ATP-competitive luminescent assays.

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC50. Include positive controls (e.g., staurosporine).

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with target proteins?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to dock the compound into active sites (e.g., kinase domains). Prioritize hydrogen bonds with pyrimidine/pyrazole moieties and hydrophobic interactions with dimethoxyphenethyl groups.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Example Docking Parameters:

| Software | Force Field | Grid Size (Å) |

|---|---|---|

| AutoDock Vina | AMBER | 20 × 20 × 20 |

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

Q. How can reaction mechanisms for synthesizing derivatives be investigated?

Methodological Answer:

Q. What methods address challenges in achieving high purity during scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.